Palbociclib

Übersicht

Beschreibung

Palbociclib, sold under the brand name Ibrance among others, is a medication developed by Pfizer for the treatment of HR-positive and HER2-negative breast cancer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . Palbociclib was the first CDK4/6 inhibitor to be approved as a cancer therapy .

Synthesis Analysis

Palbociclib was synthesized in eight steps from 2-(methylthio)pyrimidin-4-(3H)-one with approximately 10% overall yield . This protocol involved nucleophilic substitution by thionyl chloride, bromination, nucleophilic substitution by cyclopentylamine, a one pot-two step method (Heck reaction, ring close sequence), oxidation and bromination, cross-coupling reaction, Heck reaction, aqueous workup to afford Palbociclib .

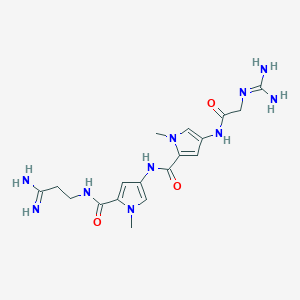

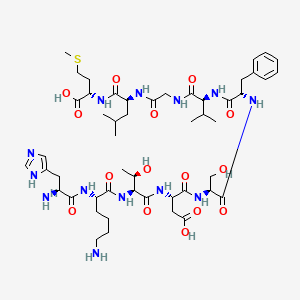

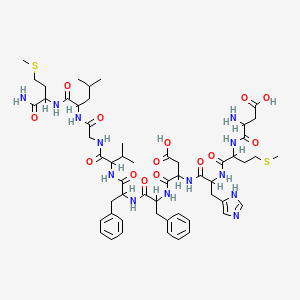

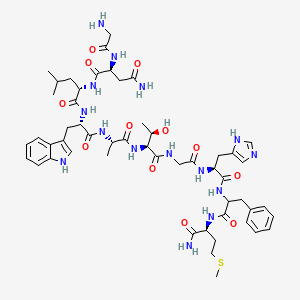

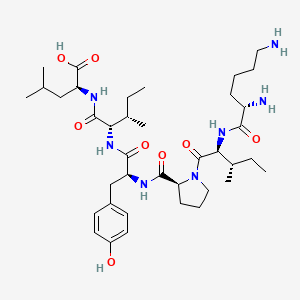

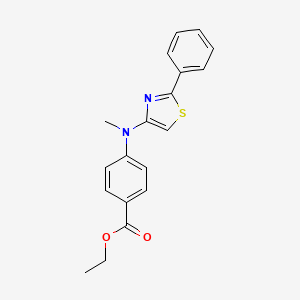

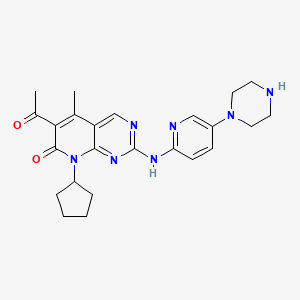

Molecular Structure Analysis

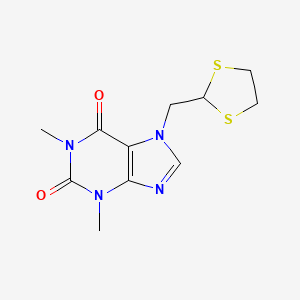

Palbociclib is a piperazine pyridopyrimidine that acts in the cell cycle machinery . It is a second-generation cyclin-dependent kinase inhibitor selected from a group of pyridopyrimidine compounds due to its favorable physical and pharmaceutical properties .

Chemical Reactions Analysis

The synthesis of Palbociclib involves several key steps: constructing pyrimidinopyridone, introduction of 5-piperazin-1-yl-pyridin-2-ylamino in 2-position, acetyl in 6-position, and cyclohexyl in 8-position .

Physical And Chemical Properties Analysis

Palbociclib has a molecular formula of C24H29N7O2 and a molecular weight of 447.5328 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Application in Lung Cancer Treatment

Scientific Field

Oncology - Lung Cancer

Application Summary

Palbociclib has been identified as a potent c-Myc G4 stabilizer, offering a new therapeutic approach for lung cancer treatment. The compound’s ability to inhibit CDK4/6 plays a crucial role in suppressing lung cancer cell growth.

Experimental Procedures

Researchers employed molecular docking and dynamics simulation to predict the binding affinity of Palbociclib to the c-Myc G4 structure. In vitro studies were conducted on lung cancer cell lines H1299 and A549 to evaluate the drug’s efficacy .

Results

Palbociclib demonstrated IC50 values of 11.00 μM and 11.74 μM for H1299 and A549 cells, respectively. It significantly reduced c-Myc protein and mRNA levels, induced apoptosis, and caused cell cycle arrest at the G2/M phase .

Development of Palbociclib Derivatives

Scientific Field

Pharmaceutical Chemistry

Application Summary

The synthesis of novel Palbociclib derivatives aims to enhance anti-cancer properties with dual-targeting capabilities for improved therapeutic outcomes.

Results

The derivatives, especially HP-1, showed significant anti-cancer roles by acting on dual targets, presenting high efficiencies and low toxicities, suggesting a promising direction for Palbociclib-based therapies .

Palbociclib in Metastatic Breast Cancer

Scientific Field

Oncology - Breast Cancer

Application Summary

Palbociclib, in combination with endocrine therapy, has been extensively studied for its effectiveness in treating HR+/HER2- metastatic breast cancer.

Experimental Procedures

Clinical trials have been conducted to assess the efficacy and safety of Palbociclib combined with aromatase inhibitors or fulvestrant in patients with metastatic breast cancer. Progression-free survival (PFS) and overall response rates (ORR) were primary endpoints .

Results

Patients treated with Palbociclib and an aromatase inhibitor showed significantly improved PFS compared to an AI alone, with median PFS of 20.0 vs. 15.0 months and a hazard ratio of 0.72 .

Palbociclib in Early Breast Cancer

Scientific Field

Oncology - Early Breast Cancer

Application Summary

Palbociclib is being investigated for its potential use in adjuvant therapy for early-stage breast cancer to prevent recurrence.

Experimental Procedures

Ongoing clinical trials are exploring the combination of Palbociclib with adjuvant endocrine therapy to evaluate its impact on invasive disease-free survival rates in early breast cancer patients .

Results

Preliminary data suggests that Palbociclib may contribute to improved disease-free survival rates, although final results and statistical analyses are pending.

Palbociclib in Combination Therapy

Scientific Field

Clinical Pharmacology

Application Summary

Palbociclib’s role in combination therapy, particularly with Inavolisib and Fulvestrant, is being evaluated for advanced breast cancer treatment.

Experimental Procedures

A Phase III clinical trial is assessing the efficacy, safety, and pharmacokinetics of this combination in patients with PIK3CA-mutant, HR-positive, HER2-negative breast cancer .

Results

The study aims to demonstrate the superiority of the combination therapy over placebo, with endpoints including overall survival and progression-free survival.

Palbociclib Pharmacodynamics and Pharmacokinetics

Scientific Field

Pharmacodynamics/Pharmacokinetics

Application Summary

Understanding Palbociclib’s pharmacodynamics and pharmacokinetics is crucial for optimizing dosing and minimizing adverse effects.

Experimental Procedures

Reviews and studies have been conducted to characterize the pharmacokinetic profile of Palbociclib, its metabolism by cytochrome P450 3A4, and its exposure–response relationships .

This analysis provides a detailed overview of the diverse applications of Palbociclib in scientific research, highlighting its potential and versatility in cancer treatment and management.

Palbociclib in HR+, HER2- Metastatic Breast Cancer

Scientific Field

Oncology - Metastatic Breast Cancer

Application Summary

Palbociclib has been granted priority review by the FDA for its use in HR+, HER2- metastatic breast cancer, reflecting findings from the Phase 3 PALOMA-3 trial. The trial evaluated Palbociclib in combination with fulvestrant versus fulvestrant plus placebo .

Experimental Procedures

The PALOMA-3 trial included women with hormone receptor-positive, human epidermal growth factor receptor 2-negative metastatic breast cancer, whose disease progressed after endocrine therapy. The study assessed the efficacy of Palbociclib in combination with fulvestrant .

Results

The trial demonstrated that Palbociclib, when combined with fulvestrant, improved progression-free survival compared to fulvestrant alone. The results supported the expanded use of Palbociclib in this patient population .

Palbociclib for First-Line Treatment

Scientific Field

Oncology - First-Line Cancer Treatment

Application Summary

Palbociclib received FDA regular approval and an expanded indication for first-line treatment in HR+, HER2- metastatic breast cancer. This was based on the confirmatory Phase 3 trial PALOMA-2 .

Experimental Procedures

PALOMA-2 evaluated Palbociclib as first-line therapy in combination with letrozole for postmenopausal women with estrogen receptor-positive, HER2- metastatic breast cancer .

Results

The combination of Palbociclib and letrozole significantly extended progression-free survival, with the median PFS exceeding two years, marking a significant milestone in the treatment for this group of patients .

Palbociclib in Male Breast Cancer Patients

Scientific Field

Oncology - Male Breast Cancer

Application Summary

The FDA approved the use of Palbociclib in combination with an aromatase inhibitor or fulvestrant for treating men with HR+, HER2- metastatic breast cancer .

Experimental Procedures

This approval was based on studies that included male patients with metastatic breast cancer, assessing the safety and efficacy of Palbociclib in this less common demographic .

Results

The studies indicated that Palbociclib is effective in men with HR+, HER2- metastatic breast cancer, providing a new therapeutic option for this patient group .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJRHEGDXFFMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40972590 | |

| Record name | Palbociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Palbociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor that acts by binding to the ATP pocket with an IC50 in the range of 9-15 nmol/L. It is important to consider that it presents low to absent activity against other kinases. The CDK4/6 kinase is involved, with coregulatory partner cyclin D, in the G1-S transition. Hence, inhibition of this step prevents cell cycle progression in cells in whose this pathway is functioning. This step includes the pathways of the phosphorylation of retinoblastoma protein and the E2F family of transcription factors. | |

| Record name | Palbociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Palbociclib | |

CAS RN |

571190-30-2 | |

| Record name | Palbociclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571190-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palbociclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571190302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palbociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palbociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALBOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9ZF61LE7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

263-266 ºC | |

| Record name | Palbociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.